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molecular formula C9H14ClN3 B8711294 6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine

6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine

Cat. No. B8711294
M. Wt: 199.68 g/mol
InChI Key: UJERPVCVLGCVQW-UHFFFAOYSA-N
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Patent
US07202250B2

Procedure details

A solution of 2,6-dichloropyrazine (2.2 g) and 1-ethylpropylamine (5 mL) in EtOH (10 mL) is heated at 140° C. in a Teflon-sealed tube. Resulting solution is concentrated in vacuo, diluted by water, and extracted twice with hexane-ethyl ether. Combined extracts are dried (sodium sulfate), filtered, concentrated in vacuo, and the residue is filtered through a short pad of silica gel. The filtrate is concentrated to give 2-(3-pentylamino)-6-chloropyrazine as brownish oil that solidifies on standing (3.0 g).
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH2:9]([CH:11]([NH2:14])[CH2:12][CH3:13])[CH3:10]>CCO>[CH3:10][CH2:9][CH:11]([NH:14][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1)[CH2:12][CH3:13]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)C(CC)N
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube
CONCENTRATION
Type
CONCENTRATION
Details
Resulting solution is concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted by water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with hexane-ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined extracts are dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
the residue is filtered through a short pad of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CCC(CC)NC1=NC(=CN=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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